4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S2/c1-3-24(4-2)30(27,28)18-11-9-16(10-12-18)20(26)25-14-13-23-21(25)29-15-17-7-5-6-8-19(17)22/h5-12H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEZRQKWNFJUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Imidazole ring : A five-membered ring containing two nitrogen atoms.
- Sulfonamide group : Known for its antibacterial properties.
- Chlorobenzyl moiety : Contributes to the lipophilicity and biological interactions.
Its molecular formula is , with a molecular weight of approximately 385.91 g/mol.
Research indicates that compounds containing imidazole and sulfonamide functionalities often exhibit diverse biological activities, including:
- Inhibition of enzyme activity : Particularly in pathways related to cancer proliferation.
- Antimicrobial properties : By interfering with bacterial folate synthesis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy in inhibiting the growth of various cancer cell lines, including colorectal cancer cells like SW480 and HCT116. The compound's mechanism includes:
- Inhibition of β-catenin signaling : This pathway is crucial for cancer cell proliferation. The compound was found to significantly reduce Wnt-dependent transcription, leading to decreased cell viability .
Antimicrobial Effects
The sulfonamide portion of the compound may contribute to antimicrobial activity by mimicking para-aminobenzoic acid (PABA), thus inhibiting bacterial growth. This activity has been supported by various studies demonstrating the effectiveness of similar sulfonamide derivatives against a range of bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | SW480 (colorectal cancer) | 2.0 | |
| Anticancer | HCT116 (colorectal cancer) | 0.12 | |
| Antimicrobial | Various bacterial strains | Varies |
Case Study: Colorectal Cancer Inhibition
In a study investigating new sulfonamide derivatives, the compound demonstrated significant inhibition of cell proliferation in xenograft models. The expression levels of Ki67, a marker for cell proliferation, were notably reduced in treated groups compared to controls. This suggests that the compound not only inhibits cancer cell growth but may also induce apoptosis through modulation of key signaling pathways associated with tumorigenesis .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Imidazole vs. Triazole Derivatives: Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (, compounds 7–9) replace the imidazole ring with a triazole.
Thione vs. Thioether Functionality :
The target compound’s thioether linkage (C-S-C) differs from the thione (C=S) groups in ’s hydrazinecarbothioamides (compounds 4–6). Thioethers are less polar and more stable under physiological conditions, which may enhance bioavailability compared to thiones, which are prone to oxidation .
Sulfonamide Substituent Variations
Diethyl vs. Aryl/Aralkyl Groups: The N,N-diethyl sulfonamide group in the target compound contrasts with the N-(2,4-difluorophenyl) or N-(imidazolidin-2-ylidene) groups in and .
Comparison with Triazine-Linked Sulfonamides :
describes sulfonamides linked to 1,3,5-triazine rings (e.g., compounds 20–162). The triazine moiety introduces additional hydrogen-bonding sites, which may improve target affinity but reduce solubility relative to the imidazole-carbonyl linkage in the target compound .
Electronic and Spectroscopic Properties
IR Spectral Differences :
- The target compound’s carbonyl group (C=O) is expected to exhibit a strong absorption band near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in .
- Absence of C=S stretching (~1240–1255 cm⁻¹) distinguishes it from thione-containing analogs (e.g., compounds 4–6 in ) .
NMR Characteristics: The diethyl sulfonamide group would produce distinct ¹H-NMR signals (δ ~1.0–1.5 ppm for CH₃ and δ ~3.0–3.5 ppm for CH₂), differing from the aromatic protons in ’s N-[imino(heteroaryl)methyl] derivatives .
Key Reactions :
- The 2-chlorobenzylthio group is likely introduced via nucleophilic substitution or thiol-alkylation, analogous to the synthesis of S-alkylated triazoles in .
- The carbonyl linkage may result from a condensation reaction between the imidazole amine and a sulfonamide-activated carbonyl, similar to methods in .
Stability Considerations :
The thioether in the target compound is less reactive than sulfonyl or sulfonic acid derivatives (e.g., ’s sulfonyl-imidazoles), reducing susceptibility to hydrolysis .
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
